C18H22ClNO5S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-5-methanesulfonylphenyl isocyanate with a suitable alcohol to form the carbamate ester. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
[(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate include other carbamate esters and sulfonyl-containing compounds. Examples include:
Phenoxybenzamine: A compound with similar structural features but different functional groups.
Chlorphenoxamine: Another compound with a similar molecular framework.
Uniqueness
The uniqueness of [(2-chloro-5-methanesulfonylphenyl)carbamoyl]methyl 2-[(1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22ClNO5S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3-[(1,1-dioxothiolan-3-yl)-(furan-2-ylmethyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H22ClNO5S/c19-14-3-5-17(6-4-14)25-12-16(21)10-20(11-18-2-1-8-24-18)15-7-9-26(22,23)13-15/h1-6,8,15-16,21H,7,9-13H2 |
InChI Key |
QIRXQZKRLNYWBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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